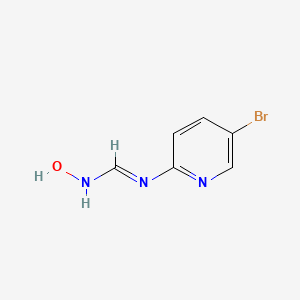

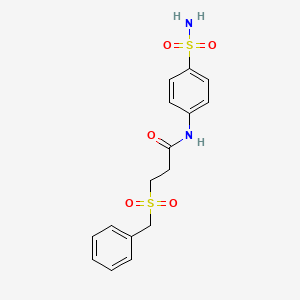

(E)-N-(5-Bromopyridin-2-YL)-N'-hydroxymethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related brominated pyridines and their derivatives often involves selective bromination or coupling reactions. For instance, a method for synthesizing 5-bromo and 5,5'-dibrominated bipyridines through direct bromination or radical decarboxylative bromination has been reported, highlighting the versatility and efficiency of such synthetic approaches (Romero & Ziessel, 1995). Similarly, efficient syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for preparing metal-complexing molecular rods, have been developed, demonstrating high yields through coupling reactions (Schwab, Fleischer, & Michl, 2002).

Molecular Structure Analysis

Structural and spectral studies of related compounds, such as N-(3-hydroxypyridine-2-yl)salicylideneimine derivatives, reveal distorted trigonal-bipyramidal geometries around metal atoms, as evidenced by X-ray diffraction. These studies also discuss the tautomeric effects of ligands and the impact of bromine substitution on molecular structure (Öztaş, Şahin, Ancın, İde, & Tüzün, 2003).

Chemical Reactions and Properties

The reactivity of brominated pyridines in palladium-catalyzed hydrolysis reactions has been explored, with studies showing good to moderate yields in product formation. Theoretical calculations support experimental findings, providing insight into the metal-catalyzed hydrolysis of imines and illustrating the role of pyridine nitrogen in these reactions (Ahmad et al., 2019).

Applications De Recherche Scientifique

Antimicrobial Activities

A study by Senbagam, Vanangamudi, and Thirunarayanan (2016) synthesized a series of substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds, which included derivatives similar to (E)-N-(5-Bromopyridin-2-YL)-N'-hydroxymethanimidamide. They investigated the antimicrobial activities of these compounds using the Bauer-Kirby method, demonstrating their potential in antimicrobial research (Senbagam, Vanangamudi, & Thirunarayanan, 2016).

Photodynamic Therapy for Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds containing derivatives of this compound. These compounds exhibited high singlet oxygen quantum yield and are promising for Type II photodynamic therapy, an innovative approach in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Mechanistic Insights in Chemical Synthesis

Ahmad et al. (2019) investigated the role of pyridine nitrogen in palladium-catalyzed hydrolysis of imines, using compounds structurally related to this compound. This study offers valuable insights into the mechanisms of imine hydrolysis, which is crucial in organic synthesis and pharmaceutical chemistry (Ahmad et al., 2019).

Synthesis of Diverse Chemical Entities

Štefko et al. (2011) developed a methodology for preparing diverse 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides, involving bromopyridyl intermediates similar to this compound. This process is significant for the synthesis of novel nucleosides, which have applications in medicinal chemistry and drug development (Štefko et al., 2011).

Electrocatalytic Carboxylation in Organic Synthesis

Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine, closely related to this compound. This study is relevant for the development of new methods in organic synthesis, particularly in the transformation of simple molecules into more complex and functionalized structures (Feng et al., 2010).

Mécanisme D'action

Mode of Action

It is known that the compound contains a pyridyl ring, which is a six-membered aromatic ring with nitrogen, substituted with a bromine atom at position 2. Attached to the pyridyl ring is an amidine group, which consists of a central carbon atom connected to two nitrogens, one with a hydroxyl group (OH) and the other bonded to the pyridyl ring through a double bond (E configuration). These structural features might influence the compound’s interactions with its targets.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(5-bromopyridin-2-yl)-N-hydroxymethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-1-2-6(8-3-5)9-4-10-11/h1-4,11H,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIRVDIKMORUFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N=CNO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)

![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)

![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)